molecular formula C17H23N3OS B258426 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

カタログ番号 B258426
分子量: 317.5 g/mol
InChIキー: QEINNMGCDARSLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide inhibits BTK by binding to the enzyme's active site, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, which is critical for B-cell survival and proliferation. Inhibition of BTK also leads to the disruption of the tumor microenvironment, which can promote the growth and survival of malignant B cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various autoimmune and inflammatory diseases.

実験室実験の利点と制限

One of the advantages of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has also been shown to have good pharmacokinetic properties, including oral bioavailability and a long half-life. However, one limitation of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide is its relatively low solubility, which can make formulation and dosing challenging.

将来の方向性

There are several future directions for the development and application of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide. One area of interest is the combination of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide with other agents, such as immune checkpoint inhibitors or other targeted therapies, to enhance its anti-tumor activity and overcome resistance. Another area of interest is the exploration of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide in other B-cell malignancies, such as follicular lymphoma (FL) and marginal zone lymphoma (MZL). Finally, the potential use of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide in autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, is also an area of active research.

合成法

The synthesis of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide involves several steps, including the preparation of the key intermediate 2,4,6-trimethylthieno[2,3-b]pyridine-3-carboxylic acid, which is then coupled with piperidine and N-(tert-butoxycarbonyl)glycine to form the final product. The synthesis of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been described in detail in several scientific publications.

科学的研究の応用

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both in vitro and in vivo. In addition to CLL and MCL, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has also shown activity against other B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and Waldenström macroglobulinemia (WM).

特性

製品名

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

分子式

C17H23N3OS

分子量

317.5 g/mol

IUPAC名

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C17H23N3OS/c1-11-9-12(2)18-17-15(11)16(13(3)22-17)19-14(21)10-20-7-5-4-6-8-20/h9H,4-8,10H2,1-3H3,(H,19,21)

InChIキー

QEINNMGCDARSLY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C)NC(=O)CN3CCCCC3)C

正規SMILES

CC1=CC(=NC2=C1C(=C(S2)C)NC(=O)CN3CCCCC3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。